Product packaging for Endoxifen (E-isomer)(Cat. No.:CAS No. 1197194-61-8)

Endoxifen (E-isomer)

Cat. No.: B560051
CAS No.: 1197194-61-8
M. Wt: 409.9 g/mol
InChI Key: RPFIMPDXTABYCN-QREUMGABSA-N
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Description

Contextualizing Endoxifen (B1662132) as a Key Tamoxifen (B1202) Metabolite

Tamoxifen, a selective estrogen receptor modulator (SERM), undergoes extensive metabolism in the body, primarily by cytochrome P450 enzymes, to form more active metabolites. nih.gov Among these, endoxifen and 4-hydroxytamoxifen (B85900) (4-OHT) are the most potent, exhibiting approximately 100-fold greater affinity for the estrogen receptor (ER) than tamoxifen itself. nih.govnih.govoncotarget.com Endoxifen is formed through the action of CYP2D6 and CYP3A4/5 enzymes. nih.gov

Notably, plasma concentrations of endoxifen are typically 5- to 20-fold higher than those of 4-OHT following tamoxifen administration, highlighting its crucial role in the clinical activity of tamoxifen. oncotarget.com The biological effects of tamoxifen are therefore largely attributable to its active metabolites, with endoxifen being a key player. Both endoxifen and 4-OHT exist as geometric isomers, (Z) and (E), with the (Z)-isomers demonstrating significantly higher antiestrogenic activity. oncotarget.com

Academic Significance of the E-Isomer in Endoxifen Research

While the (Z)-isomer of endoxifen is the pharmacologically more active form, the (E)-isomer is of substantial interest to the research community. nih.govacs.org It is often present as a major impurity in preparations of (Z)-endoxifen and its presence can increase under certain storage conditions. nih.gov Understanding the pharmacological properties of the (E)-isomer is crucial for accurately interpreting preclinical and clinical data.

Interestingly, research into the dual activities of endoxifen metabolites has revealed that (E)-norendoxifen, a metabolite of endoxifen, is a more potent aromatase inhibitor than (Z)-norendoxifen. nih.gov This suggests that the different isomers can have distinct biological activities, further underscoring the importance of studying the (E)-isomer.

Isomeric Purity and Analytical Considerations in Research

Several analytical techniques are employed to separate and quantify the isomers of endoxifen. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common methods. nih.govnih.govnih.gov These methods have been developed and validated to ensure the accurate quantitation of both (E)- and (Z)-isomers in various matrices, including drug substances and plasma samples. nih.govnih.govnih.gov

The stability of the isomers is also a critical consideration. (Z)-endoxifen can undergo isomerization to the (E)-isomer, particularly at elevated temperatures. nih.gov Kinetic studies have been performed to understand the rate of this conversion in both solid drug substance and aqueous formulations. nih.gov This highlights the need for controlled storage conditions to maintain the isomeric integrity of endoxifen samples. The development of scalable synthesis and purification methods to produce highly pure (Z)-endoxifen is an ongoing area of research, with techniques like recrystallization being explored to separate the isomers effectively. epo.org

Interactive Data Table: Properties of Endoxifen Isomers

Property(Z)-Endoxifen(E)-Endoxifen
Primary Activity Potent Antiestrogen (B12405530) nih.govWeakly Antiestrogenic/Estrogenic nih.govmedchemexpress.com
Estrogen Receptor Affinity High oncotarget.comLower than (Z)-isomer
Formation Metabolite of Tamoxifen nih.govIsomerization from (Z)-Endoxifen, Metabolite nih.gov
Research Focus Therapeutic Efficacy youtube.comImpurity Profiling, Pharmacological Characterization nih.govmedchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H28ClNO2 B560051 Endoxifen (E-isomer) CAS No. 1197194-61-8

Properties

IUPAC Name

4-[(E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO2.ClH/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2;/h4-16,26-27H,3,17-18H2,1-2H3;1H/b25-24+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFIMPDXTABYCN-QREUMGABSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197194-61-8
Record name Phenol, 4-[(1E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1197194-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preclinical Pharmacological Investigations of Endoxifen E Isomer Hydrochloride

Comparative Antiestrogenic Activity of Endoxifen (B1662132) Isomers

Endoxifen exists as two geometric isomers, (Z)-endoxifen and (E)-endoxifen. nih.gov The (Z)-isomer is generally considered the more potent antiestrogen (B12405530). nih.govoncotarget.com However, the (E)-isomer also exhibits biological activity and is an important consideration as it can be present as an impurity in (Z)-endoxifen preparations and its levels can increase under certain storage conditions. nih.govchemsrc.com

Estrogen Receptor Binding Affinity Studies

The affinity of endoxifen isomers for the estrogen receptor (ER) is a critical determinant of their antiestrogenic activity. Studies have shown that both (Z)-endoxifen and its counterpart, 4-hydroxytamoxifen (B85900) (4-OHT), have a significantly higher binding affinity for ERα and ERβ, approximately 100-fold greater than that of tamoxifen (B1202). oncotarget.comnih.gov

In comparative studies, the relative binding affinity of endoxifen for the estrogen receptor has been quantified. One study reported that endoxifen showed 25% of the affinity of estradiol (B170435) for the ER. wikipedia.org Another investigation found that the affinity of endoxifen for ERα was 12.1% and for ERβ was 4.75% relative to estradiol. wikipedia.org In contrast, yet another study indicated that both endoxifen and afimoxifene had 181% of the affinity of estradiol for the ER. wikipedia.org The (Z)-isomers of both endoxifen and 4-OHT demonstrate a much higher affinity for the ER compared to their corresponding (E)-isomers. nih.gov Specifically, the Z-isomers have over 99% higher affinity for the ER than the E-isomers. nih.gov The lower binding activity of the E-isomers is thought to be due to a different positioning of their side chains within the ligand-binding cavity of the ER. acs.org

CompoundRelative Binding Affinity to ERα (Estradiol = 100%)Relative Binding Affinity to ERβ (Estradiol = 100%)
Endoxifen12.1% wikipedia.org4.75% wikipedia.org
Afimoxifene19.0% wikipedia.org21.5% wikipedia.org
Tamoxifen2.8% wikipedia.orgNot Reported
N-desmethyltamoxifen2.4% wikipedia.orgNot Reported
(Z)-Endoxifen~100x Tamoxifen nih.gov~100x Tamoxifen nih.gov
(E)-Endoxifen<0.03% (relative to tamoxifen) nih.govNot Reported

Inhibition of Estrogen-Induced Cellular Proliferation

The antiestrogenic activity of endoxifen isomers is further demonstrated by their ability to inhibit the proliferation of estrogen-dependent cancer cells. The (Z)-isomer of endoxifen is a potent inhibitor of estrogen-stimulated proliferation in MCF-7 breast cancer cells. nih.gov While the (E)-isomer is considered less active, it still demonstrates antiestrogenic effects. oncotarget.comselleckchem.com

Studies have shown that at therapeutic concentrations, the E-isomers of endoxifen and related compounds did not induce significant cell growth in MCF-7:WS8 breast cancer cells. nih.gov In fact, all tested compounds, including the E-isomers, were found to be antiestrogenic in a rat pituitary prolactin assay. acs.orgnih.gov Endoxifen has been shown to strongly inhibit the growth of various breast cancer cell lines at a concentration of 10 μM. medchemexpress.com Furthermore, endoxifen can inhibit estrogen-induced apoptosis in certain breast cancer cell models. nih.gov

Modulation of Estrogen-Responsive Gene Expression Profiles

Endoxifen isomers exert their effects by modulating the expression of estrogen-responsive genes. While both isomers can influence gene expression, their effects can differ. In MCF-7:WS8 cells, E-isomers of endoxifen-related compounds were found to induce higher expression of the estrogen-responsive genes pS2, GREB1, and PgR compared to their corresponding Z-isomers. acs.orgnih.gov

However, other studies have highlighted the antiestrogenic effects of endoxifen on gene expression. For instance, endoxifen has been shown to inhibit the expression of the PGR gene in E2-induced MCF-7 cells. medchemexpress.com It also downregulates the levels of ERα protein, though this effect was found to be equivalent to that of 4-OHT. nih.gov In contrast to estradiol, which reduces ERα levels, endoxifen and its Z-analogs cause an up-regulation of the ERα protein. nih.gov The global gene expression changes induced by endoxifen treatment in estrogen-treated MCF-7 cells are reportedly stronger than those caused by 4-OHT at clinically relevant concentrations. scienceopen.com

Characterization as a Selective Estrogen Receptor Modulator (SERM)

Endoxifen is classified as a Selective Estrogen Receptor Modulator (SERM), meaning it can have both estrogenic and antiestrogenic effects depending on the target tissue. wikipedia.orgcymitquimica.com The (Z)-isomer is a more potent SERM than tamoxifen. nih.govchemsrc.com The E-isomer of endoxifen is also considered a SERM. dcchemicals.com The pharmacological properties of (E)-endoxifen are often assumed to be similar to those of (E)-4-OH-tamoxifen, which has been found to be estrogenic or weakly anti-estrogenic, in contrast to the potent antagonist activity of the (Z)-isomer. nih.gov

Mechanisms of Action Beyond Estrogen Receptor Modulation

While the primary mechanism of action for endoxifen is through the estrogen receptor, evidence suggests that it may have other cellular targets. nih.govnih.gov

Protein Kinase C (PKC) Pathway Inhibition

Endoxifen has been identified as an inhibitor of the Protein Kinase C (PKC) pathway. wikipedia.org The PKC family of enzymes plays a crucial role in neurotransmission, and their overactivation has been linked to conditions like bipolar disorder. wikipedia.orgnih.gov Preclinical studies have demonstrated that endoxifen is a more potent inhibitor of PKC activity than its parent compound, tamoxifen, exhibiting a four-fold higher potency. wikipedia.orgnih.govgoogle.com

Further research has shown that the Z-isomer of endoxifen (Z-ENDX) inhibits PKCβI and downstream AKT signaling. aacrjournals.org In vitro assays revealed that Z-ENDX inhibits the kinase activity of both conventional (PKCβI) and novel (PKCε) PKC isoforms with similar IC50 values. aacrjournals.org Interestingly, Z-ENDX was found to be a more effective inhibitor of PKCβI kinase activity compared to its E-isomer. aacrjournals.org

Compound/IsomerEffect on PKC Pathway
EndoxifenInhibits PKC activity; 4-fold more potent than tamoxifen. wikipedia.orgnih.gov
(Z)-EndoxifenInhibits PKCβI and downstream AKT signaling; inhibits kinase activity of PKCβI and PKCε. aacrjournals.org
(E)-EndoxifenLess effective inhibitor of PKCβI kinase activity compared to the Z-isomer. aacrjournals.org

Investigation of Other Molecular Targets and Interactions

Preclinical Efficacy in In Vitro and In Vivo Models

The preclinical efficacy of endoxifen has been demonstrated in various in vitro and in vivo models, highlighting its potential as an anticancer agent.

In vitro studies have consistently shown that endoxifen is a potent inhibitor of cell proliferation in estrogen receptor-positive breast cancer cell lines. medchemexpress.com For instance, the Z-isomer of endoxifen exhibits potent antiproliferative activity against MCF7AC1 and MCF7LR cell lines. medchemexpress.com The E-isomer of endoxifen also demonstrates antiestrogenic effects by inhibiting progesterone (B1679170) receptor (PGR) gene expression in E2-induced MCF-7 cells. medchemexpress.com It is noteworthy that endoxifen is significantly more potent than tamoxifen in inhibiting the growth of these cells. nih.gov

Table 2: In Vitro Efficacy of Endoxifen Isomers
IsomerCell LineEffectReference
Z-EndoxifenMCF7AC1, MCF7LRPotent antiproliferative activity medchemexpress.com
E-EndoxifenMCF-7Inhibits PGR gene expression medchemexpress.com

This table summarizes the observed in vitro effects of endoxifen isomers on breast cancer cell lines.

In vivo studies using mouse models have further substantiated the antitumor activity of endoxifen. Oral administration of the Z-isomer of endoxifen has demonstrated strong antitumor activity in mouse models of breast cancer, including those resistant to other treatments. medchemexpress.com For example, in a MCF7 human mammary tumor xenograft model, oral doses of 4–8 mg/kg of (Z)-endoxifen significantly inhibited tumor growth. nih.gov Furthermore, direct oral administration of Z-endoxifen in mice leads to substantially higher plasma concentrations compared to the levels achieved with tamoxifen administration. researchgate.net

Cell Line Proliferation and Growth Inhibition Studies

Research into the distinct effects of the endoxifen isomers has utilized ERα+ breast cancer cell lines, most notably MCF-7. To overcome the inherent instability of the E-isomer in solution, which tends to convert to the more stable Z-isomer, studies have employed "fixed ring" (FR) analogues. nih.gov These FR analogues prevent isomerization, allowing for the discrete biological activities of each isomer to be studied.

In studies using FR analogues in the MCF-7:WS8 cell line, the E-isomers of endoxifen and its precursor, 4-hydroxytamoxifen (4OHT), were found to possess estrogenic properties. acs.org This is in contrast to the Z-isomers, which acted as antiestrogens. acs.org The E-isomers were characterized as low-potency estrogens and did not induce the up-regulation of the ERα protein, an effect observed with the antiestrogenic Z-isomers. nih.govacs.org It has been generally assumed that E-endoxifen would have pharmacological properties similar to the E-isomer of 4-OH-tamoxifen, which has been described as estrogenic or weakly anti-estrogenic. nih.gov Further analysis of estrogen-responsive genes in MCF-7:WS8 cells, such as pS2, GREB1, and PgR, showed that the E-isomers induced higher expression of these gene mRNAs, which contrasts with the effects of the Z-isomers. acs.org

The MCF-7 cell line is a well-established model for endocrine-sensitive breast cancer. Investigations in this model have shown that the E-isomer of endoxifen behaves more like an estrogen than an antiestrogen. acs.org While the Z-isomer is a potent antiestrogen that inhibits cell proliferation, the E-isomer demonstrates low-potency estrogenic activity. acs.org However, at therapeutic concentrations found in patients treated with tamoxifen, the E-isomers of FR-endoxifen, either alone or in combination with Z-isomers, did not induce significant cell growth compared to the proliferation stimulated by postmenopausal estrogen levels. nih.gov Some sources describe the E-isomer of endoxifen as exhibiting antiestrogenic effects, which may reflect context-dependent or partial agonist/antagonist activities. glpbio.comselleckchem.com

Preclinical studies have demonstrated that Z-endoxifen exhibits superior antitumor activity in both endocrine-sensitive and endocrine-resistant ERα+ breast cancer models. researchgate.netnih.gov For instance, in the MCF7LR model, which is an endocrine-resistant model developed through prolonged exposure to letrozole (B1683767), Z-endoxifen has been shown to significantly inhibit cell proliferation. medchemexpress.com However, specific investigations focusing on the activity of Endoxifen E-isomer hydrochloride in endocrine-resistant research models are not extensively detailed in the available scientific literature.

Table 1: Summary of In Vitro Studies on Endoxifen Isomers in ERα+ Cell Lines

Cell LineResearch Model TypeCompoundObserved EffectKey Findings
MCF-7:WS8 Endocrine-SensitiveFixed Ring (FR) E-isomer of EndoxifenEstrogenicCharacterized as a low-potency estrogen; did not cause up-regulation of ERα protein. nih.govacs.org
MCF-7:WS8 Endocrine-SensitiveFixed Ring (FR) Z-isomer of EndoxifenAntiestrogenicCaused up-regulation of ERα protein; inhibited cell proliferation. nih.govacs.org
MCF-7 Endocrine-Sensitive(E)-4-OH-tamoxifenWeakly Anti-estrogenic / EstrogenicThe properties of E-endoxifen are assumed to be similar to its precursor. nih.gov
MCF7LR Endocrine-ResistantZ-EndoxifenGrowth InhibitionSignificantly inhibited the proliferation of letrozole-resistant cells. medchemexpress.com
Various Endocrine-ResistantE-isomer of EndoxifenNot ReportedData on the specific activity of the E-isomer in resistant models is lacking.

Xenograft Model Investigations

In vivo studies using xenograft models are crucial for validating the therapeutic potential observed in cell-based assays. These models provide insights into a compound's efficacy within a more complex biological system.

The MCF-7 human mammary tumor xenograft model in athymic (immunocompromised) mice is a standard for assessing the efficacy of endocrine agents. In this model, the Z-isomer of endoxifen has been shown to significantly inhibit tumor growth when administered orally. nih.gov While the Z-isomer is consistently reported as the more active anti-estrogenic agent, some research suggests that the E- and Z-isomers of endoxifen are roughly equipotent in their ability to modulate estrogen-induced gene expression. nih.govoncotarget.com This indicates a complex relationship between cellular effects and in vivo tumor growth inhibition.

The Z-isomer of endoxifen has demonstrated robust antitumor and antiestrogenic activity, proving superior to both tamoxifen and aromatase inhibitor monotherapy in endocrine-sensitive and letrozole-resistant breast tumor models. researchgate.net In comparative bioinformatics analyses, endoxifen, tamoxifen, and fulvestrant (B1683766) all downregulate estrogen signaling and cell cycle pathways. biorxiv.org

A study involving a boronic prodrug of endoxifen, ZB483, which consists of an equimolar mixture of the E- and Z-isomers, showed it to be more effective than endoxifen at inhibiting xenograft tumor growth in mice at the same dose levels. nih.gov This enhanced efficacy was attributed to significantly improved bioavailability. nih.gov This finding suggests that while the Z-isomer may be more potent, the presence of the E-isomer in this specific prodrug formulation did not detract from and was part of a highly effective therapeutic agent in this model. Direct comparative efficacy studies of the pure Endoxifen E-isomer hydrochloride against parent compounds like tamoxifen or other agents like fulvestrant in xenograft models are not widely available, with most research focusing on the more active Z-isomer.

Table 2: Summary of Xenograft Studies Involving Endoxifen Isomers

Xenograft ModelAnimal ModelCompound(s) TestedKey Efficacy Findings
MCF-7 Athymic MiceZ-EndoxifenSignificantly inhibits tumor growth, demonstrating potent in vivo activity. nih.gov
MCF-7 Athymic MiceZB483 (equimolar E/Z-endoxifen prodrug)More effective in inhibiting tumor growth than endoxifen, likely due to enhanced bioavailability. nih.gov
MCF-7 Athymic MiceEndoxifen (E- and Z-isomers)E- and Z- isomers were reported to be roughly equipotent regarding antiestrogenic effects on gene expression. nih.gov
Letrozole-Resistant Mouse ModelZ-EndoxifenShowed robust antitumor activity compared to tamoxifen and aromatase inhibitors. researchgate.net
Various Mouse ModelE-Endoxifen HydrochlorideDirect comparative efficacy data for the pure E-isomer is not prominently featured in the literature.

Exploratory Investigations in Other Biological Systems (e.g., Glial Cells)

Beyond its well-documented effects in cancer cell lines, exploratory preclinical research has begun to investigate the activity of endoxifen isomers in other biological contexts, most notably within the central nervous system (CNS). These investigations have revealed distinct actions and potential liabilities of the E-isomer, particularly in glial cells.

Initial studies involving the direct administration of endoxifen into the central nervous system have provided indirect but significant insights into the specific effects of the E-isomer. For instance, the stereotaxic injection of a 1:1 mixture of (E/Z)-endoxifen hydrochloride hydrate (B1144303) into the cerebral ventricles was reported to induce astroglial reporter expression but was also associated with varying levels of toxicity. nih.gov In contrast, subsequent studies using only the Z-isomer for intrahippocampal delivery did not detect evidence of toxicity, leading researchers to hypothesize that the adverse physiological effects observed previously could be attributable to the E-isomer. nih.gov These findings suggest that the E-isomer may possess a unique and potentially cytotoxic profile within the CNS.

Despite the potential for adverse effects, the use of endoxifen metabolites has been shown to be an effective strategy for the region-specific genetic manipulation of glial cells, including astrocytes and microglia, for research purposes. nih.gov Chronic infusions have successfully induced reporter gene expression in a significant percentage of IBA1+ microglia cells, demonstrating the compound's utility in studying glial biology in vivo. nih.gov

The broader investigation of endoxifen in the CNS is also linked to its function as an inhibitor of Protein Kinase C (PKC). wikipedia.org PKC enzymes are highly concentrated in the brain, where they are crucial in regulating neurotransmission at both pre-synaptic and post-synaptic levels. wikipedia.org Based on this mechanism, it has been hypothesized that endoxifen could have beneficial effects in a range of psychiatric and neurodegenerative diseases, such as bipolar disorder, schizophrenia, and Alzheimer's disease. google.com

While the Z-isomer is recognized as the more biologically potent form concerning estrogen receptor (ER) modulation, the E-isomer demonstrates distinct, albeit weaker, biological activity. nih.gov The E-isomer of endoxifen is generally characterized as having weak estrogenic activity compared to the potent antiestrogenic profile of the Z-isomer. nih.govacs.org Comparative studies have quantified these differences in activity, particularly in the context of estrogen-responsive gene expression.

The table below summarizes research findings on the differential effects of endoxifen isomers on the expression of various estrogen-responsive genes.

GeneE-Isomer EffectZ-Isomer EffectCell SystemReference
pS2 Higher induction of mRNA expression compared to Z-isomer.No significant effect on mRNA synthesis.MCF-7:WS8 cells acs.org
GREB1 Higher induction of mRNA expression compared to Z-isomer.No significant effect on mRNA synthesis.MCF-7:WS8 cells acs.org
PgR Higher induction of mRNA expression compared to Z-isomer.Partial estrogenic effect.MCF-7:WS8 cells acs.org
Prl Higher induction of mRNA expression compared to Z-isomer.Partial estrogenic effect.GH3 rat pituitary cells acs.org

These findings underscore that Endoxifen E-isomer hydrochloride is not an inert substance but possesses its own distinct biological activity. Its potential for inducing adverse effects in glial cells and its differential impact on gene expression compared to its Z-isomer counterpart are critical considerations in its preclinical pharmacological profile.

Metabolism and Bioanalytical Research of Endoxifen E Isomer Hydrochloride

Isomeric Conversion and Stability Studies

Endoxifen (B1662132) exists as two geometric isomers, (Z)-endoxifen and (E)-endoxifen. nih.gov The (Z)-isomer is the more pharmacologically active form. nih.govnih.gov Understanding the kinetics of their interconversion and the factors influencing their stability is critical for research and potential therapeutic applications.

Influence of Environmental Factors on Isomeric Stability in Research Media

The stability of endoxifen isomers is influenced by various environmental factors within research media. Exposure to sunlight, for example, can lead to the photodegradation of both (E)- and (Z)-endoxifen in water and treated wastewater. researchgate.net One study showed that after 180 minutes of sunlight exposure, at least 83% of the endoxifen concentration in wastewater samples was reduced, while a 60% reduction was observed in surface water samples. researchgate.net The photodegradation process can generate by-products through reactions like 6π-photocyclization and oxidative aromatization. researchgate.net The stability of endoxifen and its isomers has also been assessed in biological matrices. In fresh frozen plasma, endoxifen and its isomers have been found to be stable for at least six months. acs.org The pH of the medium, however, appears to have no significant effect on the photodegradation rates of the isomers. researchgate.net

Metabolite Identification and Characterization

The metabolism of endoxifen leads to the formation of several other compounds, each with its own unique properties and potential biological activities.

Identification of Endoxifen Metabolites

Several metabolites of endoxifen have been identified through advanced analytical techniques. These include:

Norendoxifen (B10796928): Also known as 4-hydroxy-N,N-didesmethyltamoxifen. nih.govwikipedia.org

Endoxifen Catechol nih.gov

4'-Hydroxy Endoxifen nih.gov

Endoxifen Methoxycatechol nih.gov

Endoxifen Glucuronide nih.gov

The identification and quantification of these metabolites are often performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov In human plasma samples, the glucuronide metabolites of both E- and Z-endoxifen are typically found in the greatest abundance. nih.gov Other oxidative metabolites like norendoxifen, endoxifen catechol, and 4'-hydroxy endoxifen are generally present in lower concentrations. nih.gov Notably, Z-endoxifen methoxycatechol has been detected in patient samples, a finding that had not been previously reported in human samples. nih.gov

Activity Profiles of Endoxifen Metabolites in Preclinical Models

The metabolites of endoxifen exhibit a range of biological activities, which have been investigated in various preclinical models.

Norendoxifen: Unlike its parent compound, norendoxifen is not a selective estrogen receptor modulator (SERM). Instead, it acts as a potent and selective competitive inhibitor of aromatase, an enzyme involved in estrogen synthesis. wikipedia.org This unique activity profile has led to the development of norendoxifen analogues with dual aromatase inhibitory and SERM activities. wikipedia.org

Z-endoxifen: In preclinical models using MCF-7 human mammary tumor xenografts in mice, oral administration of (Z)-endoxifen has been shown to significantly inhibit tumor growth. nih.govd-nb.info It has demonstrated robust antitumor and antiestrogenic activity compared to tamoxifen (B1202) and aromatase inhibitors alone in both endocrine-sensitive and letrozole-resistant breast tumor models. d-nb.info The antitumor effect of endoxifen is concentration-dependent. researchgate.net

General Metabolite Activity: The antiestrogenic effects of tamoxifen and its metabolites are linked to their ability to inhibit estrogen-stimulated gene expression. oup.com While tamoxifen and its primary metabolites can inhibit estrogen-stimulated growth, the addition of endoxifen is often necessary for a complete blockade of estrogen-stimulated genes. oup.com

Bioanalytical Methodologies for Isomer and Metabolite Quantification

The accurate quantification of endoxifen isomers and their metabolites is crucial for both research and clinical monitoring. Various bioanalytical methods have been developed for this purpose.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique used for the simultaneous quantification of endoxifen isomers and their metabolites in biological matrices like plasma. nih.govnih.govacs.org These methods are designed to be rapid, sensitive, and specific. nih.govnih.gov

A typical LC-MS/MS method involves the following steps:

Sample Preparation: Extraction of the analytes from the plasma sample.

Chromatographic Separation: Separation of the different isomers and metabolites using a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system. nih.govresearchgate.net A common approach utilizes a C18 analytical column with a mobile phase consisting of a mixture of water and methanol (B129727) with formic acid. nih.govnih.gov

Mass Spectrometric Detection: Detection and quantification of the separated compounds using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. nih.gov

These methods have been validated to demonstrate linearity, precision, accuracy, and specificity. nih.govnih.govnih.gov They have been successfully applied to analyze clinical plasma samples from patients. nih.govnih.gov

AnalyteLower Limit of Quantification (ng/mL)Upper Limit of Quantification (ng/mL)
E-Endoxifen0.5500
Z-Endoxifen0.5500
E-Norendoxifen1500
Z-Norendoxifen0.5500
E-Endoxifen Catechol3.075307.5
Z-Endoxifen Catechol1.92192
E-4'-Hydroxy Endoxifen0.33166.5
Z-4'-Hydroxy Endoxifen0.33333.5
E-Endoxifen Methoxycatechol0.3300
Z-Endoxifen Methoxycatechol0.2200
E-Endoxifen Glucuronide2200
Z-Endoxifen Glucuronide3300

Table 1. Linearity Ranges for the Quantification of Endoxifen Isomers and Metabolites in Human Plasma using LC-MS/MS. nih.govnih.gov

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays

The quantitative determination of the E- and Z-isomers of endoxifen and its metabolites in biological matrices, such as plasma, is crucial for pharmacokinetic studies. To this end, rapid, sensitive, and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed and validated. nih.govnih.govelsevierpure.com These assays are essential for accurately measuring the concentrations of individual isomers, which may have different pharmacological activities.

One such validated LC-MS/MS method allows for the quantification of both E- and Z-isomers of endoxifen, along with its metabolites including norendoxifen, endoxifen catechol, 4'-hydroxy endoxifen, endoxifen methoxycatechol, and endoxifen glucuronide in human plasma. nih.govnih.govelsevierpure.com Chromatographic separation is typically achieved using a C18 analytical column with a gradient elution of formic acid in water and methanol, followed by detection with tandem mass spectrometry. nih.govnih.govelsevierpure.com The analytical run time for these methods can be as short as 6.5 minutes. nih.govnih.govelsevierpure.com

Validation of these assays demonstrates their reliability. Standard curves are consistently linear with a correlation coefficient (R²) of ≥ 0.98 over the specified concentration ranges. nih.govnih.govelsevierpure.com The intra- and inter-day precision and accuracy are within the acceptable range of 85% to 115%, and the average percent recoveries are typically above 90%. nih.govnih.govelsevierpure.com These robust methods have been successfully applied in clinical studies to analyze plasma samples. nih.govnih.govelsevierpure.com

A novel LC-MS/MS method has also been developed to separate and quantify tamoxifen, its major metabolites N-desmethyl-tamoxifen and tamoxifen-N-oxide, and the E, Z, and Z' isomers of endoxifen and 4-hydroxytamoxifen (B85900). acs.org This method demonstrates linearity for plasma concentrations from 0.6 to 2000 nM, with high intra- and inter-assay reproducibility and accuracy. acs.org

Table 1: LC-MS/MS Method Validation Parameters nih.govnih.govelsevierpure.com

ParameterResult
Linearity (R²)≥ 0.98
Intra- and Inter-day PrecisionWithin 85% - 115%
Intra- and Inter-day AccuracyWithin 85% - 115%
Average Percent Recovery> 90%
Analytical Run Time6.5 minutes

High-Resolution LC-MS (HPLC/MS-TOF) for Impurity Profiling

High-resolution liquid chromatography-mass spectrometry, specifically HPLC coupled with time-of-flight mass spectrometry (HPLC/MS-TOF), is a powerful tool for identifying and characterizing impurities in endoxifen drug substances. This technique has been instrumental in confirming that the major impurity in (Z)-endoxifen is its (E)-isomer. nih.govnih.gov

In these studies, accurate mass measurements are obtained for the primary component and any impurities present at levels greater than 0.1%. nih.gov While LC/MS can confirm that the major peak and a significant impurity share the same molecular formula consistent with endoxifen, it cannot distinguish between the (E)- and (Z)-isomers on its own. nih.gov However, when combined with other analytical techniques like NMR, HPLC/MS-TOF provides definitive identification. nih.govnih.gov For instance, one study identified an earlier-eluting impurity with a molecular formula corresponding to desmethyl-endoxifen, demonstrating the technique's utility in detecting various related substances. nih.gov

Table 2: LC/MS Data for Impurity Analysis of (Z)-Endoxifen nih.gov

Relative Retention Time (RRT)Retention Time (RT) (min)Proposed Identity
0.858.94Desmethyl-endoxifen
0.899.40(E)-Endoxifen
1.0010.56(Z)-Endoxifen

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical technique for the unequivocal determination of the stereochemistry of endoxifen isomers. Two-dimensional (2D) NMR experiments, particularly Nuclear Overhauser Effect (NOE) spectroscopy (ROESY), are employed to establish the spatial relationships between protons, which allows for the definitive confirmation of the (Z)- and (E)-configurations. nih.govnih.gov

The structure of the (Z)-isomer is confirmed by demonstrating the close spatial proximity of key protons on the ethyl group and the aromatic rings. nih.gov While NMR alone may not be sufficient to confirm the configuration of the (E)-isomer, comparison with published NMR data and exact mass determination by high-resolution mass spectrometry (HRMS) can verify its identity. nih.gov The stability of the isomers in the NMR solvent during analysis is often confirmed by HPLC-UV analysis to ensure that the observed results are not skewed by isomerization during the experiment. nih.gov For example, analysis of a fresh (Z)-isomer solution showed it to be 95.7% Z and 3.7% E, which changed to 92.0% Z and 7.4% E after NMR analysis, indicating a degree of conversion. nih.gov

High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Analysis

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely used and validated method for the accurate quantitation and impurity profiling of endoxifen in both drug substance and drug product. nih.govnih.gov A reverse-phase HPLC-UV method has been developed using a methanol/water mobile phase containing ammonium (B1175870) formate (B1220265) at a slightly acidic pH. nih.govnih.gov

Method development often involves scouting different stationary phases, with phenyl-hexyl columns showing excellent chromatography and resolution for endoxifen isomers. nih.gov The validation of these methods includes demonstrating linearity, precision, accuracy, and specificity in the presence of impurities and, for drug products, excipients and degradation products. nih.govnih.gov The robustness and reproducibility of these HPLC-UV methods are often confirmed through collaborative studies between different laboratories. nih.govnih.gov This analytical technique is also used to monitor the stability of endoxifen, including the kinetics of Z- to E-isomerization in both the solid drug substance and in aqueous formulations, which has been shown to occur at temperatures above 25°C. nih.gov

It's noteworthy that the E-isomers of endoxifen are not stable in solution due to Z-isomerization. researchgate.net

Enzymatic Pathways of Endoxifen Isomer Formation and Metabolism

Glucuronidation Pathways and their Pharmacokinetic Implications in Research Models

Glucuronidation, a phase II metabolic process, is a major pathway for the elimination of endoxifen and its isomers. aacrjournals.orgnih.govpharmgkb.orgnih.gov This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes and results in the formation of glucuronide conjugates, which are more water-soluble and readily excreted. psu.edu The glucuronidation of endoxifen effectively negates its antiestrogenic activity. nih.gov

Several UGT enzymes are involved in the O-glucuronidation of endoxifen isomers. In vitro studies using human UGT-overexpressing cell lines have identified UGT1A10, UGT1A8, and UGT2B7 as the most active enzymes against trans-endoxifen. aacrjournals.orgnih.govpharmgkb.orgpsu.edu For cis-endoxifen, UGT1A10 exhibits the highest activity. nih.govpharmgkb.org It is important to note that only O-glucuronidating activity has been observed for endoxifen; no N-glucuronidation has been detected. nih.govpharmgkb.org

The kinetic parameters of these enzymes vary. For trans-endoxifen, the extrahepatic enzyme UGT1A10 shows the highest binding affinity with the lowest Michaelis constant (KM). nih.govpharmgkb.org The hepatic enzyme UGT2B7 is also a major player in the O-glucuronidation of trans-endoxifen. nih.govplos.org

In human liver microsomes, a significant range in the formation of endoxifen-O-glucuronide has been observed, highlighting the variability in this metabolic pathway among individuals. researchgate.net

Table 3: UGT Enzymes Involved in Endoxifen Glucuronidation aacrjournals.orgnih.govpharmgkb.org

Endoxifen IsomerMajor UGT Enzymes (in vitro)
trans-EndoxifenUGT1A10, UGT1A8, UGT2B7
cis-EndoxifenUGT1A10

Structure Activity Relationship Sar Studies of Endoxifen Isomers and Analogues

Influence of Isomeric Configuration on Receptor Interaction and Ligand Binding

The spatial arrangement of atoms, or isomeric configuration, of endoxifen (B1662132) plays a pivotal role in its interaction with the estrogen receptor (ER) and its subsequent pharmacological activity. Endoxifen exists as two geometric isomers, the (Z)-isomer and the (E)-isomer. The (Z)-isomer is recognized as the potently anti-estrogenic form, while the (E)-isomer is generally considered to be estrogenic or weakly anti-estrogenic. nih.gov This difference in activity is directly attributed to how each isomer binds to the ligand-binding domain of the ER.

The (Z)-isomers of endoxifen and its precursor, 4-hydroxytamoxifen (B85900) (4OHT), are potent antagonists of the estrogen receptor. nih.gov Their binding affinity for both ERα and ERβ is approximately 100-fold higher than that of tamoxifen (B1202) itself. oncotarget.com This high affinity is crucial for its anti-estrogenic effects. In contrast, the (E)-isomer of 4OHT is unstable and can isomerize to a mixture of (E)- and (Z)-isomers, which then exhibits anti-estrogenic activity. nih.gov It is presumed that (E)-endoxifen possesses similar pharmacological properties to (E)-4-OHT due to their structural similarities. nih.gov

Studies have shown that the (Z)-isomers of endoxifen and 4OHT are more active than their corresponding (E)-isomers. oncotarget.com Molecular modeling suggests that the positioning of the (E)-isomers within the ligand-binding cavity of the ER is different from that of the (Z)-isomers due to the repositioned side chains. acs.org This altered positioning can potentially reduce the affinity of the (E)-isomer for the receptor. acs.org

Interestingly, while the (Z)-isomers of endoxifen and 4OHT are potent anti-estrogens, the (E)-isomers of fixed ring (FR) analogues of 4OHT and endoxifen have been shown to have no estrogenic activity at therapeutic serum concentrations. nih.gov This highlights the critical role of the specific isomeric configuration in determining the pharmacological outcome.

The table below summarizes the relative binding affinities and activities of endoxifen isomers and related compounds.

CompoundIsomerReceptorRelative Binding Affinity (Compared to Estradiol)Activity
Endoxifen(Z)ERα, ERβ~181%Potent Antagonist
4-Hydroxytamoxifen(Z)ERα, ERβ~181%Potent Antagonist
Tamoxifen(Z)ERα, ERβ~2.8%Antagonist
Endoxifen(E)ERLower than (Z)-isomerEstrogenic/Weakly Antiestrogenic
4-Hydroxytamoxifen(E)ERLower than (Z)-isomerEstrogenic/Weakly Antiestrogenic

Design and Synthesis of Novel Endoxifen Derivatives and Prodrugs (e.g., Boronic Prodrugs)

To enhance the therapeutic potential of endoxifen, researchers have focused on the design and synthesis of novel derivatives and prodrugs. A significant area of this research involves the development of prodrugs to improve bioavailability and overcome challenges associated with its metabolism.

One promising approach is the creation of boronic acid-based prodrugs of endoxifen. nih.govtandfonline.com Direct administration of endoxifen can lead to low bioavailability due to rapid first-pass metabolism via O-glucuronidation. nih.govtandfonline.com Boronic prodrugs are designed to mask the phenolic hydroxyl group of endoxifen, which is the primary site of glucuronidation. oup.comtandfonline.com These prodrugs, such as the pinacolate boronic acid derivative ZB483, are designed to be converted to the active endoxifen molecule within the body, particularly in the tumor microenvironment which often has elevated levels of reactive oxygen species that can facilitate this conversion. oup.comnih.gov

Preclinical studies have shown that oral administration of the boronic prodrug ZB483 resulted in a 30- to 40-fold higher plasma level of endoxifen in mice compared to the oral administration of endoxifen itself. nih.gov This enhanced bioavailability translated to greater efficacy in inhibiting the growth of ER+ breast cancer cells in vitro and in xenograft tumor models in vivo. nih.gov

Beyond boronic prodrugs, other novel endoxifen derivatives are being explored. For example, endoxifen-combretastatin hybrid molecules have been synthesized. nih.gov These conjugates aim to combine the ER-targeting ability of endoxifen with the cytotoxic properties of combretastatin (B1194345), a potent anti-mitotic agent. nih.gov Such hybrid molecules have shown potent and selective antiproliferative activity against ER-positive breast cancer cell lines. nih.gov

The synthesis of these novel derivatives often involves multi-step chemical processes. For instance, the synthesis of fixed ring endoxifen analogues requires the creation of key intermediates that can then be selectively deprotected to yield either the (E)- or (Z)-isomer. acs.org The synthesis of endoxifen-combretastatin hybrids involves coupling the endoxifen scaffold to the combretastatin moiety. nih.gov

The table below lists some of the novel endoxifen derivatives and prodrugs that have been developed.

Derivative/ProdrugDesign StrategyIntended Advantage
ZB483 (Boronic Prodrug)Masking of phenolic hydroxyl with a boronic esterIncreased oral bioavailability, bypass of first-pass metabolism
Endoxifen-Combretastatin HybridsConjugation of endoxifen to a cytotoxic agentTargeted delivery of a cytotoxic payload to ER-positive cells
Fixed Ring Endoxifen AnaloguesConstraining the side chainInvestigating the role of side chain conformation in activity

Molecular Mechanisms of Resistance and Overcoming Challenges in Endoxifen Research

Intrinsic and Acquired Resistance Mechanisms in In Vitro Models

Resistance to endoxifen (B1662132) in cancer cells can be present from the outset (intrinsic) or develop over time with exposure to the drug (acquired). Laboratory-based, or in vitro, models have been instrumental in dissecting the molecular changes that allow cancer cells to evade the anti-estrogenic effects of endoxifen. These changes often involve the estrogen receptor itself, the transcriptional machinery it controls, and the influence of external growth-promoting signals.

Alterations in Estrogen Receptor Alpha:Beta Ratio

The estrogen receptor (ER) exists mainly in two forms, ER alpha (ERα) and ER beta (ERβ), which often have opposing functions. ERα is typically associated with promoting cell proliferation, while ERβ can counteract this effect. researchgate.net The relative balance, or ratio, of these two receptors within a cancer cell can be a critical determinant of its response to endocrine therapy. d-nb.info

Studies suggest that the ratio of ERα to ERβ is higher in breast cancer tissue compared to normal tissue, primarily due to a reduction in ERβ expression. d-nb.info This loss of the growth-opposing ERβ is hypothesized to be an event that contributes to tumor development and can influence treatment resistance. d-nb.info Conversely, some research indicates that ERβ expression enhances the antiestrogenic actions of endoxifen in breast cancer cells. d-nb.info However, the role of ERβ is complex and not fully resolved, as other studies have found high levels of ERβ in tumors from patients with tamoxifen (B1202) resistance. researchgate.net The effects of hormonal treatments on cell proliferation appear to be dependent not just on the presence of the receptors, but on the specific ERα/ERβ expression ratio. d-nb.infofiercebiotech.com

FactorObservation in Resistant ModelsImplication for Endoxifen ResistanceCitation
ERα/ERβ Ratio Higher ratio of ERα to ERβ expression observed in breast cancer compared to normal tissue.Loss of ERβ, which can oppose ERα-driven growth, may contribute to reduced sensitivity to endoxifen. d-nb.info
ERβ Expression Conflicting data exists; some studies associate loss of ERβ with poor prognosis, while others find high levels in resistant tumors.The precise role of ERβ in endoxifen resistance is complex and may be context-dependent. d-nb.inforesearchgate.net
Treatment Response The antiproliferative effects of endocrine therapy are dependent on the specific ERα/ERβ ratio.An altered ratio can shift the cellular response towards proliferation, undermining endoxifen's antagonistic effect. d-nb.infofiercebiotech.com

Changes in Estrogen Receptor-Driven Transcription Complex Function

Endoxifen exerts its effect by binding to ERα and altering its shape, which in turn affects how the receptor interacts with other proteins to form a transcription complex on DNA. This complex controls the expression of genes that drive cell proliferation. In sensitive cells, endoxifen binding leads to the recruitment of co-repressor proteins, which shut down gene transcription. d-nb.info Resistance can emerge when this process is disrupted.

Mechanisms of resistance related to the transcription complex include:

Loss of ERα Expression: A straightforward mechanism of resistance is the complete loss of the drug's target. Endoxifen-resistant laboratory models have been shown to exhibit a significant downregulation of ERα at both the mRNA and protein levels. nih.gov

Dysregulation of Co-regulators: The balance between co-activator and co-repressor proteins is crucial. Resistance can be associated with the overexpression of ERα co-activators, such as AIB1, or the downregulation of transcriptional co-repressors like RIP140. nih.gov This shift can cause the endoxifen-bound receptor to erroneously activate, rather than repress, gene transcription. nih.gov

Post-Translational Modifications: The function of ERα and its co-regulators can be altered by phosphorylation, a process often driven by growth factor signaling pathways. nih.gov These modifications can lead to ligand-independent activation of the receptor, meaning it can stimulate cell growth even in the presence of an antagonist like endoxifen. researchgate.net

MechanismDescriptionConsequence for Endoxifen ActionCitation
ERα Downregulation Endoxifen-resistant cell lines show a substantial loss of ERα mRNA and protein.Loss of the primary drug target renders endoxifen ineffective. nih.gov
Co-regulator Imbalance Overexpression of co-activators (e.g., AIB1) or loss of co-repressors (e.g., NCOR1, RIP140).The ERα-endoxifen complex may paradoxically activate, rather than inhibit, transcription of growth-promoting genes. nih.gov
Receptor Phosphorylation Growth factor pathways can phosphorylate ERα, leading to its activation without estrogen.Endoxifen's blockade of the ligand-binding pocket is bypassed, resulting in continued cell proliferation. nih.govresearchgate.net

Paracrine and Autocrine Growth Factor Interactions

Cancer cells can become resistant to endoxifen by hijacking other signaling pathways that promote growth. This often involves intricate communication between cancer cells and their surrounding environment (paracrine signaling) or self-stimulation (autocrine signaling) using growth factors. ascopubs.org

Key pathways implicated in this form of resistance include:

Receptor Tyrosine Kinases (RTKs): Overexpression or activation of RTKs like EGFR, HER2, and IGF-IR is a well-established mechanism of endocrine resistance. nih.govresearchgate.net These receptors, when activated by their respective growth factors, can trigger downstream signaling cascades (such as PI3K/AKT and MAPK) that phosphorylate and activate ERα independently of estrogen. researchgate.net This crosstalk essentially creates an escape route for the cancer cell.

Specific Growth Factors: Various growth factors have been linked to resistance. Keratinocyte growth factor (KGF), for example, is a paracrine factor that can stimulate breast cancer cell proliferation and may decrease ER expression, contributing to resistance. nih.gov Platelet-derived growth factor (PDGF) can promote tumor growth through autocrine stimulation. nih.gov The insulin-like growth factor (IGF) system is also heavily implicated, with enhanced IGF-IR activation playing a role in resistance to endocrine therapy. nih.gov

Strategies to Enhance Endoxifen Efficacy in Preclinical Models

To address the challenges of resistance and improve therapeutic outcomes, researchers are actively investigating strategies to boost endoxifen's effectiveness in preclinical models. These approaches range from developing new delivery methods to combining endoxifen with other targeted agents.

Prodrug Approaches to Improve Systemic Exposure in Animal Models

While endoxifen is the active metabolite of tamoxifen, direct oral administration of endoxifen can be hampered by low bioavailability due to rapid metabolism in the liver, specifically through a process called O-glucuronidation. nih.gov To overcome this, researchers have designed prodrugs—inactive precursors that are converted into the active drug within the body.

One such innovative approach is the development of a boronic prodrug of endoxifen, named ZB483. nih.gov This compound was specifically designed to mask the part of the endoxifen molecule susceptible to rapid metabolism.

Key Findings from the ZB483 Preclinical Study: nih.gov

Enhanced Bioavailability: In a mouse model, oral administration of the ZB483 prodrug resulted in a 30- to 40-fold higher level of endoxifen in the blood compared to administering unconjugated endoxifen. nih.gov

Efficient Conversion: The prodrug was efficiently converted to endoxifen in the body, with about 80-90% conversion occurring within 24 hours. nih.gov

Superior Efficacy: The significantly increased systemic exposure translated to greater antitumor activity. In a mouse xenograft model using MCF-7 breast cancer cells, the ZB483 prodrug was more effective at inhibiting tumor growth than endoxifen itself, particularly at lower doses. nih.gov

Prodrug StrategyCompoundMechanism of ActionPreclinical Outcome in Animal ModelsCitation
Boronic Prodrug ZB483Masks the hydroxyl group of endoxifen to prevent rapid first-pass O-glucuronidation. The boronic acid group is later cleaved in the body to release active endoxifen.Achieved 30-40 fold higher systemic endoxifen concentrations and demonstrated superior tumor growth inhibition in mice compared to oral endoxifen. nih.gov

Combination Therapies with Other Agents in Preclinical Settings

A promising strategy to overcome or delay resistance is to combine endoxifen with other therapeutic agents. This approach allows for a multi-pronged attack on cancer cells, targeting both the ER pathway and potential escape routes.

Preclinical studies have explored several successful combinations:

With Aromatase Inhibitors: In aromatase-expressing breast cancer xenograft models (MCF7AC1), Z-endoxifen demonstrated superior antitumor activity compared to both tamoxifen and the aromatase inhibitor letrozole (B1683767). d-nb.infonih.gov Crucially, it also showed significant efficacy in tumors that had already developed resistance to letrozole. d-nb.info

With Retinoids: The combination of endoxifen with all-trans-retinoic acid was found to have enhanced antiproliferative and anti-migration effects on melanoma cells in an in vitro setting. This combination was more potent than combining tamoxifen with all-trans-retinoic acid. nih.gov

Dual Targeting of ERα and PKCβ: Research suggests that at clinically achievable concentrations, endoxifen itself may have a dual mechanism of action, potently inhibiting not only ERα but also Protein Kinase C beta 1 (PKCβ1). researchgate.net Inhibition of PKCβ1 leads to a reduction in AKT signaling, a key cell survival pathway. This inherent dual activity could contribute to its efficacy in endocrine-refractory settings.

Combination Agent/StrategyPreclinical ModelKey FindingImplicationCitation
Letrozole (Aromatase Inhibitor) Letrozole-resistant breast cancer xenografts (MCF7LR)Z-endoxifen significantly reduced tumor volume compared to tamoxifen and was more efficacious than letrozole or exemestane.Endoxifen may be effective even after failure of aromatase inhibitor therapy. d-nb.infonih.gov
All-trans-retinoic acid Melanoma cell linesThe combination enhanced antiproliferative effects and decreased cell migration more effectively than tamoxifen plus all-trans-retinoic acid.Combining endoxifen with retinoids could be a powerful therapeutic strategy. nih.gov
Dual ERα/PKCβ1 Inhibition In vitro modelsEndoxifen inhibits PKCβ1 at clinically relevant concentrations, leading to downstream AKT inhibition and apoptosis.Endoxifen possesses a built-in combination effect that may overcome resistance driven by the AKT pathway. researchgate.net

Future Directions and Research Gaps in Endoxifen E Isomer Studies

Further Elucidation of E-Isomer Specific Biological Activities and Roles

The biological activities of endoxifen (B1662132) isomers are distinct, with the Z-isomers demonstrating significantly higher affinity for the estrogen receptor (ER) compared to the E-isomers. nih.gov While Z-endoxifen is considered the principal active metabolite of tamoxifen (B1202), responsible for most of its anti-estrogenic effects, the specific roles of the E-isomer remain less understood. nih.govresearchgate.net

Initial studies have indicated that E-isomers of tamoxifen's active metabolites, including endoxifen, possess some estrogenic properties in human breast cancer cells. acs.org However, these effects may not be biologically significant during standard tamoxifen therapy. acs.org Research on fixed-ring (FR) analogues, which prevent Z/E isomerization, has shown that the E-isomers of FR 4-hydroxytamoxifen (B85900) (4OHT) and endoxifen had no estrogenic activity at therapeutic concentrations. acs.org This highlights the importance of studying the pure, stable E-isomer to delineate its intrinsic activities without the confounding factor of conversion to the more potent Z-form.

Future research must focus on systematically characterizing the E-isomer's activity across various cell types and signaling pathways. This includes investigating its potential to modulate ER-independent pathways, as endoxifen has been suggested to have molecular mechanisms of action beyond the ER. researchgate.netnih.gov A critical research gap is the lack of comprehensive studies on the E-isomer's ability to induce or inhibit gene expression profiles, particularly in comparison to the Z-isomer and the parent compound.

Development of Advanced Preclinical Models for Isomer-Specific Research

A significant hurdle in understanding the specific roles of the E-isomer is the lack of adequate preclinical models. Most in vivo studies have utilized Z-endoxifen or tamoxifen itself, which is metabolized into a mixture of isomers. nih.govmedchemexpress.com The development of advanced preclinical models is therefore crucial for isomer-specific research.

Future efforts should include:

Genetically Engineered Mouse Models (GEMMs): Creating GEMMs that allow for the study of endoxifen isomers in the context of specific genetic backgrounds, such as different CYP2D6 enzyme activity levels, which is central to endoxifen formation. nih.gov

Patient-Derived Xenografts (PDX): Utilizing PDX models from ER-positive breast cancers to assess the antitumor activity of pure E-endoxifen compared to Z-endoxifen in a system that more closely mimics human tumor heterogeneity.

3D Organoid Cultures: Employing three-dimensional organoid models derived from patient tumors to study isomer-specific effects on tumor growth, morphology, and cell signaling in a more physiologically relevant environment than traditional 2D cell cultures. bohrium.com

Region-Specific Delivery Systems: Using novel delivery methods, such as microfluidic polymer fibers, for the targeted, intraparenchymal delivery of pure E-endoxifen in vivo, allowing for the study of its effects on specific tissues or cell types, like microglia in the brain, with minimal systemic interference. bohrium.com

Investigation of Novel Molecular Targets and Signaling Pathways

While the primary target of Z-endoxifen is the estrogen receptor, the molecular targets of the E-isomer are largely unknown. nih.govmdpi.com It is plausible that E-endoxifen interacts with other receptors or signaling molecules, potentially contributing to the complex pharmacology of tamoxifen. For instance, endoxifen has been shown to have effects independent of ERα, and its activity in ER-negative tumors suggests the existence of other targets. nih.gov

Future research should employ unbiased, large-scale screening approaches to identify novel binding partners and signaling pathways for E-endoxifen. Techniques such as phosphoproteomics and global gene expression profiling, which have revealed concentration-dependent mechanisms for endoxifen, could be applied to compare the effects of the pure E- and Z-isomers. researchgate.netplos.org Studies have already shown that endoxifen can uniquely target ERα for proteasomal degradation, a mechanism different from other selective estrogen receptor modulators (SERMs) like 4-hydroxytamoxifen (4HT). plos.org It is critical to investigate whether the E-isomer shares this capability or if it modulates other cellular processes.

Furthermore, molecular modeling studies could help predict potential interactions. Docking simulations have been used to understand how different isomers and analogues fit into the ER ligand-binding pocket, revealing that structural changes in E-isomers alter their pharmacological properties. acs.org Similar computational approaches could identify other potential protein targets for E-endoxifen, guiding experimental validation.

Comprehensive Metabolic Profiling and Isomer Fate Studies

The metabolism of tamoxifen to endoxifen is complex, involving multiple cytochrome P450 enzymes. nih.gov However, the subsequent metabolism and fate of the individual E- and Z-isomers of endoxifen are not fully characterized. It is known that 4-hydroxy metabolites of tamoxifen can undergo isomeric conversion. nih.gov Understanding the in vivo stability, interconversion rates, and metabolic clearance of E-endoxifen is critical.

A major research gap is the lack of data on the metabolites of endoxifen itself. nih.govelsevierpure.com While methods have been developed to quantify both E- and Z-isomers of endoxifen and its metabolites (norendoxifen, endoxifen catechol, 4'-hydroxy endoxifen, etc.) in plasma, these need to be applied in comprehensive pharmacokinetic studies. nih.gov

Future studies should focus on:

In vivo Interconversion: Quantifying the rate and extent to which E-endoxifen converts to the more active Z-endoxifen in various tissues.

Metabolite Identification: Identifying and quantifying the full spectrum of metabolites derived specifically from E-endoxifen. Some identified endoxifen metabolites, such as E-norendoxifen, have been shown to be potent aromatase inhibitors, highlighting the potential for isomer-specific downstream activity. nih.gov

Pharmacokinetic Modeling: Developing robust pharmacokinetic models that incorporate data on isomer interconversion and metabolism to better predict patient exposure to each specific geometric isomer. nih.gov

This research requires the development and validation of highly sensitive and specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), capable of separating and quantifying the various isomers and their metabolites. nih.govresearchgate.net

Advancement in Stereoselective Synthetic Methodologies for Endoxifen Isomers

The availability of pure isomers is a prerequisite for conducting the research outlined above. While stereoselective syntheses for Z-endoxifen have been developed to produce gram-scale quantities with high purity (>99% Z-isomer), similar advancements for the stable synthesis of E-endoxifen hydrochloride are needed. researchgate.netnih.gov

Current synthetic routes often produce a mixture of E/Z isomers that require separation, for example by reversed-phase high-performance liquid chromatography (RP-HPLC). researchgate.netbohrium.com Some synthetic strategies have been reported to yield predominantly the undesired E-isomer, which then requires an isomerization step. google.com

The key challenges and future directions in this area include:

E-Isomer Selective Synthesis: Developing novel, scalable, and cost-effective synthetic routes that are highly selective for the E-isomer, minimizing the need for difficult purification steps.

Improved Purification Techniques: Advancing purification methods to efficiently separate E- and Z-isomers on a large scale.

Stability of Pure Isomers: Investigating the stability of pure E-endoxifen hydrochloride in various solvents and storage conditions to ensure the integrity of the compound for preclinical and analytical studies.

Progress in stereoselective synthesis is fundamental to enabling the broader research community to investigate the specific biological roles of the E-isomer, ultimately leading to a more complete understanding of tamoxifen and endoxifen pharmacology. researchgate.net

Q & A

Basic Research Questions

Q. How can researchers distinguish between the E- and Z-isomers of Endoxifen hydrochloride in experimental settings?

  • Methodology : Use reverse-phase HPLC with a C18 column under optimized conditions. System suitability criteria include a resolution ≥1.5 between the E- and Z-isomer peaks and a relative standard deviation (RSD) ≤2.0% for peak area reproducibility across six injections. Mobile phase composition and column temperature should be standardized to ensure isomer separation .

Q. What are the recommended storage conditions and solubility profiles for Endoxifen E-isomer hydrochloride to ensure experimental reproducibility?

  • Methodology : Store the powder at -20°C for up to 3 years. Solutions in DMSO should be aliquoted and stored at -80°C for ≤1 year to prevent degradation. Solubility <1 mg/mL in water, 30 mg/mL in DMSO. Pre-warm DMSO to 37°C for complete dissolution .

Q. What is the molecular basis for the anti-estrogenic activity of Endoxifen E-isomer hydrochloride?

  • Methodology : Perform competitive estrogen receptor (ER) binding assays using radiolabeled estradiol (e.g., ³H-estradiol) in ERα-positive breast cancer cells (e.g., MCF-7). Compare inhibition of E2-induced progesterone receptor (PR) expression via qPCR or Western blot. The E-isomer shows comparable ER antagonism to the Z-isomer but differs in off-target effects (e.g., hERG inhibition) .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the concentration-dependent inhibition of hERG by Endoxifen E-isomer hydrochloride?

  • Methodology : Use patch-clamp electrophysiology on HEK-293 cells expressing hERG channels. Apply voltage steps from -80 mV to +50 mV and measure tail currents. Generate dose-response curves to calculate IC₅₀ values (reported as 1.6 µM for Z-isomer; E-isomer data require validation). Include Tamoxifen and 4OH-Tamoxifen as comparators to assess metabolite-specific cardiotoxicity .

Q. What methodologies are appropriate for analyzing the photodegradation pathways and byproduct toxicity of Endoxifen E-isomer in environmental studies?

  • Methodology : Expose aqueous solutions of Endoxifen E-isomer to simulated sunlight (e.g., xenon arc lamp). Monitor degradation kinetics via HPLC-MS and identify photoproducts using high-resolution mass spectrometry (HRMS). Assess toxicity of byproducts using quantitative structure-activity relationship (QSAR) models (e.g., ECOSAR). Note: 83% degradation occurs in 150 minutes in wastewater, but toxic byproducts (e.g., hydroxylated derivatives) may persist .

Q. How can contradictory data between in vitro anti-estrogenic potency and in vivo tumor suppression efficacy be addressed?

  • Methodology : Investigate pharmacokinetic factors such as bioavailability and tissue distribution using LC-MS/MS in rodent models. Compare tumor growth inhibition in ERα-positive xenografts (e.g., MCF-7) treated with E-isomer versus Z-isomer. Consider co-administering CYP2D6 inhibitors to mimic metabolic variability in humans .

Q. What experimental approaches are used to study the role of Endoxifen E-isomer in modulating Wnt/β-catenin signaling in cancer models?

  • Methodology : Transfect gastric cancer cells (e.g., AGS, SGC-7901) with shRNA targeting HCG11 (a lncRNA linked to Wnt signaling). Assess β-catenin nuclear translocation via immunofluorescence and Western blot. Use TOP/FOP Flash luciferase reporters to quantify Wnt pathway activity. The E-isomer may indirectly modulate β-catenin stability through ER crosstalk .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.